molecular formula C16H20O3 B14354442 Methyl 2-hydroxy-2-phenylnon-3-ynoate CAS No. 92956-90-6

Methyl 2-hydroxy-2-phenylnon-3-ynoate

Cat. No.: B14354442
CAS No.: 92956-90-6
M. Wt: 260.33 g/mol
InChI Key: RMIZHEIERBBGQV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylnon-3-ynoate is a structurally complex methyl ester characterized by a hydroxyl group, a phenyl substituent, and a triple bond (ynoate) within its aliphatic chain. Methyl esters are commonly investigated for their roles in natural product chemistry, such as plant resins, flavor compounds, or metabolic intermediates . The hydroxyl and phenyl groups may confer unique solubility and reactivity properties compared to simpler esters like methyl butanoate or diterpene-derived methyl esters .

Properties

CAS No.

92956-90-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylnon-3-ynoate

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-10-13-16(18,15(17)19-2)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6H2,1-2H3

InChI Key

RMIZHEIERBBGQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-phenylnon-3-ynoate can be synthesized through several methods. One common approach involves the reaction of a phenylacetylene derivative with a suitable ester under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the coupling of the alkyne and ester groups . Another method involves the use of Grignard reagents, where the phenylmagnesium bromide reacts with a suitable ester to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylnon-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-hydroxy-2-phenylnon-3-ynoate with structurally related methyl esters from the provided evidence, focusing on molecular features, sources, and analytical methods:

Compound Molecular Formula Key Functional Groups Source/Analytical Method Notable Features
This compound C₁₆H₂₀O₃ Hydroxyl, phenyl, triple bond Synthetic/Inferred Unique substitution pattern
Methyl shikimate C₇H₁₀O₅ Cyclic ester, hydroxyl groups HPLC, NMR (Figure 5) Intermediate in aromatic amino acid biosynthesis
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene backbone, carboxylic ester GC-MS, NMR (Austrocedrus chilensis resin) Plant resin constituent; antimicrobial properties
Methyl butanoate C₅H₁₀O₂ Simple aliphatic ester Safety data sheets Industrial solvent, flavoring agent
Methyl palmitate C₁₇H₃₄O₂ Saturated fatty acid ester LM extract (GC-MS, RA > 3) Common in plant waxes and oils

Structural and Functional Differences:

  • Hydroxyl and Phenyl Groups: The target compound’s hydroxyl and phenyl substituents distinguish it from simpler esters (e.g., methyl butanoate) and diterpene-derived esters (e.g., sandaracopimaric acid methyl ester). These groups may enhance hydrogen bonding and aromatic interactions, influencing solubility and reactivity .
  • Triple Bond: The non-3-ynoate moiety introduces rigidity and electron-deficient regions, which could affect photochemical behavior or catalytic hydrogenation pathways, unlike saturated esters (e.g., methyl palmitate) .
  • Diterpene Backbones : Compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester feature fused-ring systems, which are absent in the target compound but contribute to their biological roles in plant resins .

Research Findings and Analytical Insights

Analytical Techniques

  • GC-MS and NMR : Methyl esters in plant resins (e.g., Austrocedrus chilensis) are routinely identified via GC-MS and NMR, as seen for sandaracopimaric acid methyl ester and communic acid derivatives . These methods could resolve the target compound’s triple bond and hydroxyl group.
  • HPLC: Methyl shikimate was characterized using HPLC (Figure 5B), suggesting similar techniques might separate the target compound’s polar hydroxyl group from nonpolar analogs .

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